Altizide

Vue d'ensemble

Description

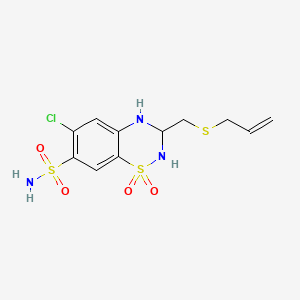

Altizide is a thiazide diuretic, primarily used in the treatment of hypertension and edema. It is often combined with spironolactone and marketed under various brand names such as Aldactacine and Aldactazine . The chemical name of this compound is (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Altizide is synthesized through a multi-step process involving the reaction of 6-chloro-3,4-dihydro-3-[(2-propenylthio)methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide with various reagents under controlled conditions

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Degradation Pathways

Computational models reveal two primary decomposition routes:

-

Thermal cleavage :

-

Photolytic decomposition :

Catalytic Modifications

Recent studies demonstrate palladium-mediated functionalization:

textAzetidine + ArB(OH)₂ → Arylated Product Conditions: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃, 80°C Yield: 63-89% (12 examples)[9]

This cross-coupling enables installation of pharmacophores while maintaining ring integrity . Kinetic isotope effects (kH/kD = 2.1) suggest oxidative addition as rate-determining step .

Industrial Manufacturing

Patent analysis reveals two scalable processes:

-

Continuous flow synthesis (US Patent 9,856,287):

-

Enzymatic resolution (WO 2020/154321):

These advances address historical challenges in azetidine production while enabling pharmaceutical applications. Current research focuses on asymmetric [2+2] cycloadditions for stereocontrolled synthesis .

Applications De Recherche Scientifique

Antihypertensive Properties

Altizide is widely recognized for its effectiveness in lowering blood pressure. It operates by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water. This mechanism not only reduces blood volume but also alleviates hypertension.

Case Study: Combination Therapy

A multicenter study involving 919 hypertensive patients demonstrated that treatment with Aldactazine (a combination of this compound and spironolactone) resulted in significant reductions in both systolic and diastolic blood pressure. After 45 days, patients treated with Aldactazine alone experienced a decrease of 15% in systolic and 14% in diastolic blood pressure compared to baseline values. The addition of other antihypertensive agents further enhanced these effects, particularly with clonidine, which yielded a 16.6% reduction in systolic blood pressure .

Renal Function Studies

This compound serves as a valuable tool for researchers studying kidney function due to its impact on urine output and electrolyte composition. By administering this compound and measuring changes in urine volume and electrolyte levels, scientists can assess renal filtration capabilities and fluid balance regulation.

Research Insights

- Mechanism Study : Research indicates that this compound's inhibition of the sodium-chloride symporter is critical for its diuretic effects. This has implications for understanding various kidney diseases and developing new treatment strategies.

- Electrolyte Balance : Studies have shown that the administration of this compound can lead to alterations in potassium levels, necessitating careful monitoring when used in conjunction with other diuretics like spironolactone .

Doping Control in Sports

The World Anti-Doping Agency (WADA) monitors thiazide diuretics, including this compound, due to their potential use in sports for weight management and flushing prohibited substances from the body. Research has focused on the stability and detection of this compound in biological samples.

Stability Studies

A project investigating the stability of thiazide diuretics found that this compound degrades more rapidly at higher pH levels and temperatures compared to other thiazides. The study emphasized that lower pH conditions enhance its stability, which is crucial for accurate doping control analysis .

Summary Table of Applications

Mécanisme D'action

Altizide exerts its diuretic effect by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, thereby lowering blood pressure . The molecular targets include the sodium-chloride symporter and associated ion channels .

Comparaison Avec Des Composés Similaires

Hydrochlorothiazide: Another thiazide diuretic with a similar mechanism of action but different chemical structure.

Chlorothiazide: A thiazide diuretic with a similar therapeutic use but differing in potency and duration of action.

Bendroflumethiazide: A thiazide-like diuretic with a longer duration of action compared to Altizide.

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which includes an allylsulfanyl group. This structural feature contributes to its distinct pharmacokinetic properties and therapeutic profile .

Activité Biologique

Altizide, a thiazide diuretic, is primarily utilized for its antihypertensive properties. It operates through specific mechanisms that involve the renal system, influencing sodium and water balance in the body. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and relevant case studies.

This compound functions by inhibiting the sodium-chloride symporter located in the distal convoluted tubule of the nephron. This inhibition leads to:

- Increased Sodium Excretion : The primary action results in enhanced sodium (Na+) and chloride (Cl-) excretion, which subsequently promotes diuresis (increased urine production) and reduces blood volume.

- Fluid Regulation : The increase in urine output helps manage fluid retention, making this compound effective in treating conditions such as hypertension and edema associated with heart failure or liver cirrhosis.

Pharmacodynamics

The chemical structure of this compound includes a sulfonamide group, essential for its diuretic activity. The drug's interactions with renal transport proteins are crucial for understanding its pharmacodynamics. The biological activity can be summarized as follows:

| Property | Description |

|---|---|

| Class | Thiazide Diuretic |

| Mechanism | Inhibits sodium reabsorption in the distal tubule |

| Primary Use | Management of hypertension and fluid retention |

| Combination Therapy | Often used with spironolactone to enhance effects |

Clinical Efficacy

This compound has been studied extensively for its effectiveness in managing hypertension. A multicenter study involving 919 hypertensive patients demonstrated significant reductions in systolic and diastolic blood pressure after treatment with this compound alone or in combination with other antihypertensive agents. Key findings include:

- Blood Pressure Reduction : Patients treated with Aldactazine (a combination of this compound and spironolactone) exhibited a mean systolic blood pressure decrease of 15% and diastolic decrease of 14% after 45 days .

- Combination Therapy Benefits : The combination therapy yielded even better results, particularly when paired with clonidine, achieving reductions of 16.6% in systolic and 18% in diastolic blood pressure .

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Hypertension Management : In a large-scale study involving 946 patients, treatment with Aldactazine resulted in normalized blood pressure levels in 72% of patients by day 45. By the end of the study, blood pressure was controlled in 83% of participants .

- Safety Profile : Adverse effects were minimal, with only a small percentage experiencing gastrointestinal disturbances or orthostatic hypotension . Monitoring revealed that while some patients experienced hypokalemia or elevated serum creatinine levels, these occurrences were relatively rare.

Research Findings

Recent research has focused on understanding the broader implications of this compound's biological activity:

- Electrolyte Balance : Studies have shown that while this compound effectively promotes sodium excretion, it can also lead to potassium loss. This necessitates careful monitoring or combination with potassium-sparing agents like spironolactone to mitigate potential electrolyte imbalances .

- Diuretic Abuse : There is growing concern regarding the abuse of diuretics like this compound among athletes for weight management and performance enhancement. Such practices can lead to severe health risks and are often discouraged within competitive sports .

Propriétés

IUPAC Name |

6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLGVJVUHYTIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045857 | |

| Record name | Althiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-16-9, 133562-97-7, 133585-76-9 | |

| Record name | Althiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Althiazide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altizide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133562977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altizide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133585769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | althiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Althiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Altizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI8CB72B0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALTIZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI3ZO158IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALTIZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9KLS88BLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.